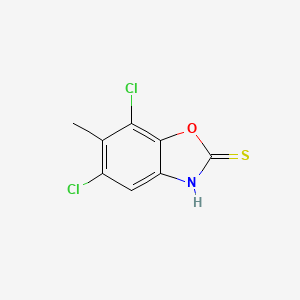

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as mesoporous titania-alumina mixed oxide can be employed to facilitate the reaction .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms on the benzoxazole ring can undergo nucleophilic substitution. A representative example involves the conversion of 4,6-dichloro-2-nitrophenol to 5,7-dichloro-2-mercaptobenzoxazole via hydrogenation and subsequent reaction with carbon disulfide (CS₂) and potassium hydroxide (KOH). This process replaces the nitro group with a thiol (-SH) group .

| Reaction Type | Reagents/Conditions | Key Transformation |

|---|---|---|

| Substitution (Nitro → Thiol) | H₂ gas, platinum catalyst, CS₂, KOH | Nitro group replaced by -SH group |

Cross-Coupling Reactions

The thiol group participates in asymmetric catalytic cross-coupling reactions, enabling the formation of C-S bonds. In studies using 2-mercapto-benzoxazole (BzOxz-SH) , a vanadyl catalyst derived from N-salicylidene-tert-butyl-l-glycinate facilitates 1,2-alkoxy-sulfenylation with styrene derivatives. This reaction achieves high enantioselectivity (up to 94% ee) under optimized conditions (5 mol% catalyst, 0°C, methanol) .

| Reaction Type | Catalyst | Enantioselectivity | Key Product |

|---|---|---|---|

| Asymmetric Catalytic Coupling | 3,5-Dichloro-vanadyl complex | Up to 94% ee (R-config) | 1,2-Alkoxy-sulfenylated styrenes |

Acylation of the Thiol Group

The thiol group can undergo nucleophilic acylation. For example, benzothiazole-2-thiol derivatives react with chloroacetyl chloride in the presence of potassium carbonate to form S-acyl derivatives. While direct evidence for the target compound is limited, analogous reactions suggest similar reactivity .

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Chloroacetyl chloride | S-acyl benzoxazole derivatives |

Oxidation and Reduction

Although specific data for the target compound is limited, thiols generally undergo oxidation to disulfides or sulfonic acids. Reduction of related benzoxazoles may yield amines or alcohols, but detailed mechanisms for 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol are not explicitly reported in the reviewed sources .

Reactivity of Benzoxazole Thiols vs. Benzothiazole Thiols

-

Substitution : Both undergo nucleophilic substitution, but benzoxazole derivatives may exhibit higher reactivity due to electronic effects .

-

Cross-Coupling : Benzoxazole thiols demonstrate superior enantioselectivity in catalytic cross-coupling compared to benzothiazole analogs .

| Compound | Reaction Type | Key Advantage |

|---|---|---|

| This compound | Cross-coupling | High enantioselectivity (94% ee) |

| Benzothiazole-2-thiol | Acylation | Broad substrate scope |

Mechanistic Insights

In cross-coupling reactions, the vanadyl catalyst coordinates methoxide ions, enabling homolytic methoxy delivery to benzylic radicals. This radical trapping mechanism ensures selective C-S bond formation while minimizing side reactions .

Experimental Conditions and Yields

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Aspergillus niger), comparable to standard drugs like voriconazole.

- Anticancer Activity : Demonstrated cytotoxic effects on multiple cancer cell lines. The following table summarizes its anticancer efficacy:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 8.0 |

| HepG2 (Liver) | 9.0 |

| PC3 (Prostate) | 12.0 |

Case Studies

- Anticancer Effects Study : A study published in 2020 evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, revealing that this compound significantly inhibited cell proliferation in MCF-7 and A549 cells, inducing apoptosis rates higher than control groups .

- Antimicrobial Efficacy Study : Another investigation focused on antimicrobial properties showed that the compound possesses a broad spectrum of activity with minimal inhibitory concentrations (MICs) ranging from 7.81 µg/mL to 250 µg/mL against various pathogens .

Industrial Applications

In addition to its biological applications, 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is utilized in industrial settings for:

- Material Development : Employed in creating new materials with specific properties.

- Catalysis : Acts as a catalyst in various chemical reactions due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5,6-Dichloro-1-methyl-1H-benzimidazole-2-thiol

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Uniqueness

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoxazole ring system with chlorine and methyl substituents. The thiol (-SH) group contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in various biochemical pathways. For example, it has shown potential as an inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), which is vital for bacterial cell wall synthesis .

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on recent studies:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Biological Evaluation : A study synthesized novel derivatives by modifying the benzoxazole structure and evaluated their cytotoxicity against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Antimycobacterial Activity : Another research effort highlighted the design of compounds targeting DprE1 in Mycobacterium tuberculosis. Some derivatives showed promising antimycobacterial activity with MIC values below 6 μg/mL .

- Enzyme Targeting : The compound was shown to form covalent bonds with target enzymes like GlcN-6-P synthase, suggesting a mechanism that could lead to effective antibacterial strategies .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Its solubility in polar solvents suggests good absorption characteristics. However, further studies are needed to assess its toxicity profile across different biological systems.

Future Directions

Research on this compound is ongoing to explore:

- Structural Modifications : Investigating how different substituents affect biological activity and selectivity.

- Combination Therapies : Assessing the efficacy of this compound in combination with existing antibiotics or chemotherapeutics.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound will enhance understanding of its therapeutic potential.

Eigenschaften

IUPAC Name |

5,7-dichloro-6-methyl-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NOS/c1-3-4(9)2-5-7(6(3)10)12-8(13)11-5/h2H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLKSPUYOZZJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)OC(=S)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.